3-Azabicyclo[3.2.1]octan-8-one hydrochloride
Description
BenchChem offers high-quality 3-Azabicyclo[3.2.1]octan-8-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.2.1]octan-8-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXGPCBLCKLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Azabicyclo[3.2.1]octan-8-one Hydrochloride: A Key Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.2.1]octane framework represents a pivotal structural motif in medicinal chemistry, prized for its conformational rigidity and stereochemical complexity. This guide provides a comprehensive technical overview of a key derivative, 3-Azabicyclo[3.2.1]octan-8-one hydrochloride. We will delve into its fundamental physicochemical properties, explore detailed synthetic routes with an emphasis on the underlying chemical principles, and illuminate its critical role as a versatile building block in the development of novel therapeutics. This document is intended to serve as an expert resource for researchers engaged in the design and synthesis of next-generation pharmaceutical agents.
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Core
The bicyclic structure of 3-azabicyclo[3.2.1]octane provides a rigid scaffold that is highly valuable in the design of small molecule drugs. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The nitrogen atom within the ring system offers a key site for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furthermore, the inherent chirality of this scaffold provides opportunities for stereospecific interactions with biological macromolecules.
Derivatives of the broader azabicyclo[3.2.1]octane class are found in a variety of biologically active natural products, most notably the tropane alkaloids, which include compounds like cocaine and atropine.[1] This natural precedent has inspired medicinal chemists to explore this scaffold for the development of novel therapeutics targeting a range of biological pathways. The 8-azabicyclo[3.2.1]octane ring, for instance, is a central structural element in numerous neuroactive compounds.[1] The isomeric 3-azabicyclo[3.2.1]octane core, the focus of this guide, offers a distinct spatial arrangement of the nitrogen atom, leading to unique pharmacological profiles.
Physicochemical Properties of 3-Azabicyclo[3.2.1]octan-8-one and its Hydrochloride Salt
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for the characterization of its derivatives.
Molecular Structure and Weight
The core structure of 3-Azabicyclo[3.2.1]octan-8-one consists of a piperidine ring fused with a cyclopentanone ring, with the nitrogen atom at the 3-position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Azabicyclo[3.2.1]octan-8-one | C₇H₁₁NO | 125.17 |
| 3-Azabicyclo[3.2.1]octan-8-one hydrochloride | C₇H₁₂ClNO | 161.63 |
Table 1: Molecular Formula and Molecular Weight
Spectroscopic Data
While a comprehensive, publicly available dataset for 3-Azabicyclo[3.2.1]octan-8-one hydrochloride is limited, data for structurally related compounds provide valuable insights for characterization. For instance, the 13C NMR of 8-tert-Butyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride shows a characteristic ketone signal around 212 ppm.[1] The proton and carbon NMR spectra of the target compound are expected to exhibit distinct signals corresponding to the bicyclic framework.
Synthesis of 3-Azabicyclo[3.2.1]octan-8-one Hydrochloride: A Step-by-Step Approach
The synthesis of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride is a multi-step process that typically involves the initial construction of a protected bicyclic ketone, followed by deprotection and salt formation. A common and efficient strategy utilizes a Mannich condensation to form an N-protected precursor.
Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one
The synthesis of the N-benzyl protected intermediate is a crucial first step, providing a stable yet readily cleavable protecting group. This reaction is a classic example of a Mannich condensation.[2][3]
Reaction Scheme:
Figure 1: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone, benzylamine, and formaldehyde in an appropriate solvent, such as ethanol or a buffered aqueous solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the condensation and cyclization. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. Purification is typically achieved by column chromatography on silica gel.
Causality of Experimental Choices:
-
Protecting Group: The benzyl group is chosen as a protecting group for the nitrogen atom due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.
-
Mannich Reaction: This classical carbon-carbon bond-forming reaction is a highly efficient method for the construction of the bicyclic ring system in a single step.
Deprotection of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one
The removal of the benzyl protecting group is a critical step to liberate the free secondary amine. Catalytic hydrogenation is the most common and effective method for this transformation.
Reaction Scheme:
Figure 2: Deprotection of the N-benzyl group.
Experimental Protocol:
-
Reaction Setup: Dissolve N-Benzyl-3-azabicyclo[3.2.1]octan-8-one in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-Azabicyclo[3.2.1]octan-8-one.
Self-Validating System: The completion of the reaction can be easily verified by the disappearance of the starting material on TLC and the emergence of a new, more polar spot corresponding to the deprotected amine. The absence of aromatic protons in the 1H NMR spectrum of the product confirms the removal of the benzyl group.
Formation of 3-Azabicyclo[3.2.1]octan-8-one Hydrochloride
The final step involves the formation of the hydrochloride salt, which often improves the stability and handling characteristics of the amine.
Reaction Scheme:
Figure 3: Formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the crude 3-Azabicyclo[3.2.1]octan-8-one in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: To this solution, add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) dropwise with stirring.[1]
-
Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.
Trustworthiness of the Protocol: The formation of the salt is a robust and high-yielding reaction. The purity of the final product can be readily assessed by melting point determination and spectroscopic analysis.
Applications in Drug Development
The 3-azabicyclo[3.2.1]octane scaffold is a valuable starting material for the synthesis of a variety of pharmacologically active compounds. Its rigid structure allows for the precise positioning of functional groups to interact with biological targets.
Dopamine Uptake Inhibitors
Derivatives of 3-azabicyclo[3.2.1]octane have been investigated as potent dopamine uptake inhibitors.[2][3] These compounds have potential applications in the treatment of conditions such as cocaine abuse and attention deficit hyperactivity disorder (ADHD). The 3-azabicyclo[3.2.1]octan-8-one core can be elaborated through various chemical transformations to introduce substituents that enhance binding affinity and selectivity for the dopamine transporter.
Mu Opioid Receptor Antagonists
The 8-azabicyclo[3.2.1]octane framework, a close structural relative, is a key component of compounds that act as mu opioid receptor antagonists.[4] These antagonists are being explored for the treatment of opioid-induced side effects, such as constipation and respiratory depression. The 3-azabicyclo[3.2.1]octane scaffold offers an alternative framework for the design of novel mu opioid receptor modulators.
Other Therapeutic Areas
The versatility of the 3-azabicyclo[3.2.1]octane core makes it an attractive scaffold for the exploration of other therapeutic targets. Its structural similarity to bioactive alkaloids suggests potential applications in the development of agents targeting the central nervous system.[5][6][7]
Conclusion
3-Azabicyclo[3.2.1]octan-8-one hydrochloride is a fundamentally important building block in modern medicinal chemistry. Its well-defined three-dimensional structure and the presence of a modifiable nitrogen atom provide a robust platform for the synthesis of diverse libraries of compounds for drug discovery. The synthetic routes outlined in this guide, based on established and reliable chemical transformations, offer a clear pathway for the preparation of this valuable intermediate. As the demand for novel and more effective therapeutics continues to grow, the strategic application of scaffolds like 3-azabicyclo[3.2.1]octane will undoubtedly play a crucial role in the future of drug development.
References
- ARKAT USA, Inc. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39.
- Google Patents. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.
- Trudell, M. L., et al. (2012). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central.
- Carroll, F. I., et al. (2004). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Journal of Medicinal Chemistry, 47(1), 29-39.
- ACS Publications. (2004). Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry.
- Davies, H. M., et al. (1995). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. PubMed.
- Carreras, J., & Turet-Roig, M. (2018). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI.
- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino)-8- aza-bicyclo [3.2.1] octan-8-yl)
- ChemicalBook. (2023). 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- (CAS 76272-36-1).
- Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Royal Society of Chemistry. (2018). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.
- Biosynth. (n.d.). 3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride | 1688652-45-0.
- PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-one hydrochloride.
- ChemScene. (n.d.). 240401-35-8 | 3-Azabicyclo[3.2.1]octan-8-one.
- Sci-Hub. (1997). NMR Characterization of 3,6-Dioxa-8-azabicyclo[3.2.1]octanes and N-[Tris(hydroxymethyl)
- Ark Pharma Scientific Limited. (n.d.). 8-azabicyclo[3.2.1]octane hydrochloride | CAS:6760-99-2.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 4. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
history of tropane alkaloid synthesis
An In-Depth Technical Guide on the History of Tropane Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing natural products, have captivated chemists for over a century due to their complex structures and significant physiological activities. This guide provides a comprehensive technical overview of the landmark achievements in tropane alkaloid synthesis, from the seminal early work to contemporary asymmetric and enzymatic strategies. We will dissect the causal logic behind key experimental choices, offering field-proven insights into the evolution of synthetic design. This document serves as a self-validating system of protocols and mechanistic understanding, grounded in authoritative references to support the ongoing research and development in this critical area of medicinal chemistry.
Introduction: The Structural Challenge of the Tropane Core
Tropane alkaloids, such as cocaine and atropine, are characterized by the 8-azabicyclo[3.2.1]octane skeleton. The unique three-dimensional arrangement of this bicyclic system has presented a formidable challenge to synthetic chemists. The quest to construct this scaffold efficiently and stereoselectively has driven significant innovation in synthetic methodology, reflecting the broader evolution of organic synthesis itself. This guide traces this historical journey, highlighting the pivotal moments that redefined the art of the possible in chemical synthesis.
The Dawn of an Era: Willstätter's Herculanean Effort
The first total synthesis of a tropane alkaloid was a landmark achievement accomplished by Richard Willstätter and his collaborators from 1895 to 1903. Their 15-step synthesis of tropinone, the ketone precursor to tropine and other alkaloids, was a monumental undertaking in an era predating modern spectroscopic techniques.
2.1. The Willstätter Synthesis of Tropinone (1901)
Willstätter's approach was a linear synthesis starting from suberone, a seven-membered ring ketone. The logic of the synthesis was to systematically introduce the necessary functionality and then construct the bicyclic core.
Experimental Protocol: Willstätter's Tropinone Synthesis (Conceptual Steps)
-
Ring Contraction of Suberone: Suberone was converted to cycloheptene, which was then oxidatively cleaved to yield pimelic acid.
-
Formation of the Pyrrolidine Ring: Pimelic acid was converted to 2-carboxy-N-methylpyrrolidine.
-
Chain Elongation: The carboxyl group was transformed into a two-carbon chain, yielding a derivative of N-methylpyrrolidine with a propionic acid side chain.
-
Dieckmann Condensation: An intramolecular Dieckmann condensation of the resulting diester, followed by hydrolysis and decarboxylation, furnished tropinone.
This synthesis, while groundbreaking, was arduous and low-yielding. It highlighted the need for more efficient and conceptually novel approaches.
A Paradigm Shift: Robinson's Biomimetic Masterstroke
In 1917, Sir Robert Robinson conceived and executed a remarkably elegant and efficient synthesis of tropinone that stood in stark contrast to Willstätter's lengthy route. His approach was based on a hypothesis of how plants might synthesize these molecules, a concept now known as biomimetic synthesis.
3.1. The Robinson-Schöpf Synthesis of Tropinone (1917)
Robinson envisioned that tropinone could be assembled in a single pot from simple, biologically plausible precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt). This reaction, conducted in an aqueous buffer at room temperature, mimics physiological conditions.
Mechanism of the Robinson Tropinone Synthesis
The reaction proceeds through a tandem series of reactions:
-
Initial Mannich Reaction: Methylamine first reacts with succinaldehyde to form a dihydropyrrole, which then undergoes a Mannich reaction with the enolate of acetonedicarboxylic acid.
-
Second Mannich Reaction: A second intramolecular Mannich reaction follows.
-
Decarboxylation: The resulting intermediate readily loses two molecules of carbon dioxide to yield tropinone.
This one-pot synthesis, affording a significantly higher yield than Willstätter's method, was a landmark achievement in organic synthesis. It demonstrated the power of convergent and biomimetic approaches and is still celebrated as a classic example of synthetic elegance.
Experimental Protocol: Robinson's Tropinone Synthesis
-
Preparation of Reagents: Succinaldehyde is prepared in situ by the hydrolysis of 2,5-dimethoxytetrahydrofuran.
-
One-Pot Reaction: A solution of calcium acetonedicarboxylate is prepared, to which a solution of methylamine hydrochloride and succinaldehyde is added.
-
pH Control: The reaction mixture is buffered to a pH between 4 and 5, which is crucial for the reaction to proceed efficiently.
-
Isolation: After stirring at room temperature, the tropinone is isolated.
Diagram: Robinson's Biomimetic Synthesis of Tropinone
Caption: Robinson's elegant one-pot synthesis of tropinone.
The Modern Era: Asymmetric Synthesis and Beyond
While the synthesis of racemic tropinone was solved early on, the demand for enantiomerically pure tropane alkaloids for pharmaceutical applications spurred the development of asymmetric synthetic methods.
4.1. Asymmetric Approaches to the Tropane Core
The development of asymmetric methodologies to access the tropane skeleton has been a major focus of modern synthetic organic chemistry. Key strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the tropane core.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions.
A notable example is the use of organocatalysis in asymmetric Mannich reactions, a modern parallel to Robinson's classic synthesis.
4.2. Chemo-enzymatic and Biocatalytic Approaches
More recently, the field has turned to enzymes to achieve high levels of stereocontrol. Biocatalytic methods offer several advantages, including mild reaction conditions and exquisite selectivity.
Experimental Workflow: A General Chemo-enzymatic Approach
-
Chemical Synthesis of a Prochiral Intermediate: A prochiral precursor to the tropane skeleton is synthesized using established chemical methods.
-
Enzymatic Desymmetrization: A key step involves the use of an enzyme, such as a lipase or an esterase, to selectively transform one of two enantiotopic groups in the prochiral substrate, thereby establishing the desired stereochemistry.
-
Elaboration to the Target Alkaloid: The resulting chiral intermediate is then converted into the target tropane alkaloid through further chemical transformations.
Diagram: Chemo-enzymatic Synthesis Workflow
Caption: A generalized chemo-enzymatic workflow for tropane alkaloids.
Comparative Analysis of Synthetic Strategies
The evolution of tropane alkaloid synthesis provides a compelling case study in the advancement of organic chemistry.
| Method | Key Features | Advantages | Disadvantages |
| Willstätter (1901) | Linear, multi-step synthesis from suberone. | Groundbreaking first synthesis. | Very low overall yield, lengthy, and arduous. |
| Robinson (1917) | One-pot, biomimetic, tandem reaction. | High efficiency, conceptually elegant, convergent. | Yields a racemic mixture. |
| Asymmetric Catalysis | Use of chiral catalysts (organo- or metal-based). | Access to enantiomerically pure compounds. | Catalyst development can be challenging and costly. |
| Chemo-enzymatic | Combination of chemical and enzymatic steps. | High stereoselectivity, mild reaction conditions. | Enzyme stability and substrate scope can be limiting. |
Conclusion and Future Outlook
The is a testament to the ingenuity and progress of chemical science. From Willstätter's brute-force approach to Robinson's elegant biomimicry and the sophisticated asymmetric and enzymatic methods of today, the field has continually evolved. Future developments will likely focus on the discovery of novel biocatalysts, the development of more efficient and sustainable catalytic systems, and the application of flow chemistry to streamline the synthesis of these vital compounds. The enduring legacy of the early pioneers continues to inspire new generations of scientists to tackle complex synthetic challenges in the pursuit of new medicines and a deeper understanding of the natural world.
References
3-Azabicyclo[3.2.1]octan-8-one hydrochloride solubility data
An In-Depth Technical Guide to the Solubility of 3-Azabicyclo[3.2.1]octan-8-one Hydrochloride
Foreword: Navigating the Data Gap for a Novel Scaffold
The 3-azabicyclo[3.2.1]octan-8-one core is a significant structural motif in medicinal chemistry, serving as a rigid scaffold for the synthesis of novel therapeutic agents. As with any compound destined for biological application, a thorough understanding of its physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper for bioavailability, formulation development, and ultimately, therapeutic efficacy.
Physicochemical Profile: Insights from a Close Structural Isomer
To build a predictive understanding of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride's behavior, we can analyze the known properties of its close structural isomer, 8-Azabicyclo[3.2.1]octan-3-one hydrochloride (Nortropinone hydrochloride). The positional difference of the nitrogen atom is expected to have a nuanced, rather than dramatic, effect on these fundamental properties.
| Property | Value (for Nortropinone Hydrochloride) | Significance for Solubility | Source |
| Molecular Formula | C₇H₁₂ClNO | - | [1] |
| Molecular Weight | 161.63 g/mol | Influences the molar concentration in solution. | [1] |
| Physical Form | White to yellow-brown solid/crystal | The solid state must be overcome for dissolution. Hygroscopic nature indicates an affinity for water. | [2] |
| Melting Point | >180°C (decomposes) | High melting point suggests a stable crystal lattice, implying that significant energy (lattice energy) must be overcome for dissolution. | [2][3] |
| pKa (Predicted) | ~8.8-10.2 (for parent amine) | As a weak base, its ionization state and thus aqueous solubility will be highly dependent on the pH of the medium. | [4] |
| logP (Predicted) | 1.60 | The positive value indicates a degree of lipophilicity, suggesting that while the hydrochloride salt will be water-soluble, the free base may have limited aqueous solubility but good solubility in organic solvents. | [3] |
Theoretical Framework for Solubility
The dissolution of an amine hydrochloride is a multifaceted process governed by thermodynamics and influenced by several environmental and structural factors.
The Thermodynamics of Dissolution
The spontaneity of dissolution is dictated by the Gibbs free energy change (ΔG = ΔH - TΔS).
-
Enthalpy of Solution (ΔH) : This is the net energy change from two competing processes:
-
Lattice Energy (Endothermic) : The energy required to break the ionic bonds of the crystal lattice. The high melting point of the analog suggests this is a significant energy barrier.
-
Hydration Energy (Exothermic) : The energy released when the resulting ions (the protonated amine cation and the chloride anion) interact with solvent molecules (e.g., water).[3] For amine hydrochlorides, the strong ion-dipole interactions with water typically lead to a significant release of energy.
The overall process can be either endothermic (absorbs heat) or exothermic (releases heat), which determines how temperature affects solubility.[5]
-
-
Entropy of Solution (ΔS) : Dissolution generally leads to an increase in entropy (disorder) as the structured crystal lattice is broken down and the ions are dispersed throughout the solvent. This increase in entropy is a major driving force for the dissolution of many salts.[6]
Key Factors Influencing Solubility
-
pH and Ionization : This is arguably the most critical factor for an amine salt. 3-Azabicyclo[3.2.1]octan-8-one hydrochloride is the salt of a weak base. In aqueous solution, its solubility is governed by the following equilibrium:
R₂NH₂⁺Cl⁻ (solid) ⇌ R₂NH₂⁺ (aq) + Cl⁻ (aq) R₂NH₂⁺ (aq) ⇌ R₂NH (aq) + H⁺ (aq)
At low pH (acidic conditions), the equilibrium is shifted to the left, favoring the protonated, ionic form (R₂NH₂⁺), which is highly polar and thus highly soluble in water. As the pH increases towards and beyond the pKa of the amine, the equilibrium shifts to the right, forming the neutral free base (R₂NH). This free base is less polar and will have significantly lower aqueous solubility, potentially leading to precipitation.
-
Temperature : For most ionic compounds, solubility increases with temperature as the added thermal energy helps overcome the crystal lattice energy. However, the exact relationship is determined by the enthalpy of solution and must be determined experimentally.
-
Solvent Polarity ("Like Dissolves Like") :
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) : The hydrochloride salt is expected to be most soluble in these solvents due to strong ion-dipole and hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : Good solubility is also expected due to the polarity of the solvent, though perhaps less than in protic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether) : The hydrochloride salt will likely be poorly soluble in these solvents. The corresponding free base, however, would be expected to be soluble.
-
Solubility Data of Structurally Related Analogs
While not direct data, the solubility of related tropane alkaloids provides valuable context for formulating initial hypotheses about the solubility of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride.
| Compound | Solvent | Solubility | Source |
| Tropinone (Free Base) | Ethanol, DMSO, DMF | ~30 mg/mL | [Cayman Chemical, n.d.] |
| PBS (pH 7.2) | ~10 mg/mL | [Cayman Chemical, n.d.] | |
| Water | Sparingly soluble | [ChemicalBook, 2023] | |
| Nortropinone HCl | Chloroform, Dichloromethane, Methanol | Soluble (qualitative) | [2] |
This data suggests that the bicyclic core is amenable to dissolution in a range of common laboratory solvents. The hydrochloride salt form is expected to significantly enhance aqueous solubility compared to the free base.
Protocols for Experimental Solubility Determination
Given the absence of published data, experimental determination is necessary. The following protocols represent industry-standard approaches.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility. It is based on guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[7]
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature after a sufficient time to reach equilibrium.
Methodology:
-
Preparation:
-
Prepare a series of buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and the pH of lowest expected solubility).[7]
-
Select other non-aqueous solvents of interest.
-
Ensure all solvents are degassed to prevent bubble formation.
-
-
Execution:
-
Add an excess amount of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride to a known volume of each solvent in a sealed, inert vial (e.g., glass). A visible excess of solid should remain.
-
Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C).[7]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Sampling and Analysis:
-
Stop agitation and allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to remove all solid particles. This step is critical to avoid artificially high results.
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 5).
-
-
Validation:
-
Confirm the presence of residual solid in the vials at the end of the experiment.
-
Measure the final pH of the aqueous buffer solutions to ensure it has not shifted significantly.[7]
-
Analyze the remaining solid using a technique like XRPD or DSC to check for any polymorphic or solvate transformations during the experiment.
-
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 2: Kinetic Solubility Determination
This is a higher-throughput method often used in early drug discovery to rank compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).
Objective: To rapidly assess the apparent solubility of a compound under non-equilibrium conditions.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Dispense aqueous buffers into a 96-well microplate.
-
-
Execution:
-
Use a liquid handler to add small volumes of the DMSO stock solution to the aqueous buffers.
-
The plate is shaken for a short period (e.g., 1-2 hours) at room temperature.
-
-
Analysis:
-
The solubility is determined by measuring the point of precipitation. This is typically done using nephelometry (light scattering) or turbidimetry (light transmission). A sharp increase in the signal indicates that the solubility limit has been exceeded and the compound has precipitated.
-
Caption: Workflow for Kinetic Solubility Determination.
Analytical Quantification Methods
A robust and validated analytical method is essential for accurate solubility determination.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the most common technique for the quantification of tropane alkaloids and related structures.
Principle: The diluted sample from the solubility experiment is injected into the HPLC system. The compound is separated from any potential impurities or degradants on a stationary phase and is then detected and quantified by a UV detector.
Example Protocol:
-
Instrument: HPLC system with UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing an additive like 0.1% formic acid or an ammonium acetate buffer to ensure good peak shape for the amine).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. For a ketone, this is likely in the range of 200-220 nm.
-
Quantification: A calibration curve is generated using standards of known concentrations of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride. The concentration of the unknown samples is then calculated from this curve.
Conclusion
While direct published solubility data for 3-Azabicyclo[3.2.1]octan-8-one hydrochloride is currently unavailable, a comprehensive understanding of its likely behavior can be achieved. As the hydrochloride salt of a bicyclic amine, it is predicted to be highly soluble in acidic aqueous media, with solubility decreasing as the pH approaches and surpasses its pKa. It is expected to be soluble in polar organic solvents like methanol and DMSO, and poorly soluble in non-polar solvents.
The data from structural analogs such as Nortropinone hydrochloride and Tropinone provide a valuable starting point for experimental design. By employing the standardized equilibrium (shake-flask) and kinetic (nephelometry) protocols outlined in this guide, coupled with a validated HPLC quantification method, researchers can reliably determine the solubility profile of this compound. This essential data will underpin all further stages of research and development, from initial biological screening to final formulation design.
References
-
Methylamine hydrochloride | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
HSC Chemistry. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
ChemSrc. (2025, August 24). Nortropinone hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-one hydrochloride. Retrieved from [Link]
-
International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
A. Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
-
Pérez-Castaño, E., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Molecules, 27(3), 993. Retrieved from [Link]
-
Aranda, M. R., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 10(11), 2826. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC of Tropane Alkaloids. Retrieved from [Link]
-
OpenStax. (2019, February 14). 11.1 The Dissolution Process. Chemistry 2e. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
Sources
- 1. 8-Azabicyclo[3.2.1]octan-3-one hydrochloride | C7H12ClNO | CID 13091218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nortropinone hydrochloride | 25602-68-0 [chemicalbook.com]
- 3. Nortropinone hydrochloride | CAS#:25602-68-0 | Chemsrc [chemsrc.com]
- 4. CAS 14383-51-8: Nortropine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride | C6H12ClNO | CID 53401129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quality Manufacturer Supply High Purity 99% 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol 3423-25-4 with Reasonable Price [fine-chemtech.com]
- 7. PubChemLite - 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
The 3-Azabicyclo[3.2.1]octane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Conformational Rigidity
In the landscape of medicinal chemistry, the 3-azabicyclo[3.2.1]octane core has emerged as a "privileged scaffold"—a molecular framework that is not only capable of interacting with a diverse range of biological targets but often imparts superior pharmacological properties to the molecules that contain it. Its defining characteristic is a rigid, bicyclic structure that significantly reduces the conformational flexibility of a molecule. This rigidity is a key strategic advantage in drug design; by locking a molecule into a specific three-dimensional orientation, it's possible to enhance its binding affinity and selectivity for a target receptor or enzyme, often leading to increased potency and a reduction in off-target side effects. The structural similarity of the 3-azabicyclo[3.2.1]octane motif to bioactive alkaloids such as cocaine and morphine has further cemented its importance, providing a robust starting point for the design of novel therapeutics targeting the central nervous system and beyond.[1] This guide provides an in-depth exploration of the synthesis, key applications, and underlying mechanistic principles of 3-azabicyclo[3.2.1]octane derivatives.
Core Synthetic Strategies: Building the Bicyclic Framework
The construction of the 3-azabicyclo[3.2.1]octane skeleton can be approached through several elegant synthetic routes. The choice of a particular strategy is often dictated by the desired substitution pattern and stereochemistry of the final compound.
The Mannich Condensation Approach: A Classic Route to the Core
A foundational and widely utilized method for assembling the 3-azabicyclo[3.2.1]octane core is the Mannich condensation. This reaction typically involves the condensation of cyclopentanone, an amine (such as benzylamine), and formaldehyde.[2] The resulting N-benzyl-3-azabicyclo[3.2.1]octan-8-one is a versatile intermediate that can be further functionalized.[2]
Experimental Protocol: Synthesis of N-Benzyl-3-azabicyclo[3.2.1]octan-8-one [2]
-
Step 1: Reaction Setup. In a round-bottom flask, combine cyclopentanone, benzylamine, and formaldehyde in a suitable solvent, such as ethanol.
-
Step 2: Condensation. The mixture is typically stirred at room temperature or with gentle heating to facilitate the Mannich reaction, leading to the formation of the bicyclic ketone.
-
Step 3: Work-up and Purification. Following the completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N-benzyl-3-azabicyclo[3.2.1]octan-8-one.
The true utility of this intermediate lies in the reactivity of the C-8 ketone. For instance, a Grignard addition of a phenyl group can introduce aryl substituents at this position, a common feature in derivatives targeting monoamine transporters.[2]
Intramolecular Cyclization Strategies
Another powerful set of techniques for constructing the 3-azabicyclo[3.2.1]octane system involves intramolecular cyclization. These methods often start with a suitably functionalized cyclopentane or piperidine precursor. A prime example is an intramolecular SN2 reaction, where a nucleophilic amine displaces a leaving group on a side chain, forging the second ring of the bicyclic system.[3] Palladium-catalyzed intramolecular cyclizations have also been effectively employed to create the 2-azabicyclo[3.2.1]octan-3-one core, which can then be reduced to the corresponding amine.[3]
Asymmetric Synthesis: The Pursuit of Enantiopurity
Given the profound impact of stereochemistry on biological activity, the development of asymmetric syntheses for the 3-azabicyclo[3.2.1]octane scaffold is of paramount importance. Several successful strategies have been developed:
-
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature to construct the bicyclic framework with a defined stereochemistry.[4]
-
Enzymatic Resolution: Lipase-catalyzed enantioselective reactions, such as the ring-opening of a racemic lactam, can be used to separate enantiomers and provide access to optically pure intermediates.[5]
-
Asymmetric Catalysis: The use of chiral catalysts, such as rhodium(II) complexes with chiral ligands, can induce asymmetry in the formation of the bicyclic system from achiral precursors.[6]
The following diagram illustrates a generalized workflow for the synthesis and diversification of the 3-azabicyclo[3.2.1]octane scaffold.
Caption: Generalized workflow for the synthesis of 3-azabicyclo[3.2.1]octane derivatives.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The rigid nature of the 3-azabicyclo[3.2.1]octane scaffold has been exploited to develop potent and selective modulators for a variety of biological targets.
Monoamine Transporter Inhibitors
A significant body of research has focused on 3-azabicyclo[3.2.1]octane derivatives as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] These proteins are critical for regulating neurotransmitter levels in the brain, and their modulation is a key strategy for treating conditions like depression, anxiety, and ADHD.[7]
Structure-activity relationship (SAR) studies have revealed that the nature and stereochemistry of substituents on the bicyclic core are crucial for both potency and selectivity. For example, in a series of 8-substituted derivatives, an 8α-phenyl group resulted in a compound with DAT binding affinity comparable to cocaine (IC50 = 234 nM vs. 159 nM for cocaine), whereas the 8β-phenyl epimer was significantly less potent (IC50 = 785 nM).[2] Further modifications, such as the introduction of a 3β-[4-(1-methylethenyl)phenyl] group, led to a compound with exceptional potency and selectivity for SERT (Ki = 0.1 nM), demonstrating the fine-tunability of this scaffold.[8]
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
NAAA is an intracellular hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising therapeutic strategy for managing inflammatory and pain conditions. Recent work has identified a novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane core.[9] SAR exploration revealed that constraining a flexible piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold provided a significant boost in potency.[10] One of the most potent compounds identified, ARN19689, inhibits human NAAA in the low nanomolar range (IC50 = 0.042 µM).[9]
Vasopressin and Endothelin Receptor Antagonists
Derivatives of the 3-azabicyclo[3.2.1]octane scaffold have also been developed as antagonists for G protein-coupled receptors, such as the vasopressin and endothelin receptors.
-
Vasopressin Receptor Antagonists: A series of biaryl amides incorporating an azabicyclooctane amine headpiece were synthesized and found to be potent mixed antagonists of the arginine vasopressin (AVP) V1a and V2 receptors.[11] These compounds have potential applications in treating conditions like hyponatremia and heart failure.[12]
-
Endothelin Receptor Antagonists: The endothelin (ET) system plays a crucial role in vasoconstriction, and ET receptor antagonists are used to treat pulmonary arterial hypertension.[13] A derivative of 3-azabicyclo[3.2.1]octane, ETP-508, was found to be a highly selective antagonist for the endothelin A (ETA) receptor, with over 10,000-fold higher affinity for ETA compared to the ETB receptor. Blockade of the ETA receptor by such antagonists leads to vasodilation.[14]
The following diagram illustrates the signaling pathway of the endothelin A receptor and the mechanism of action of 3-azabicyclo[3.2.1]octane-based antagonists.
Caption: Simplified signaling pathway of the endothelin A (ET-A) receptor and its inhibition.
Quantitative Data Summary
The following table summarizes the biological activity of selected 3-azabicyclo[3.2.1]octane derivatives against various targets.
| Compound ID | Target | Assay | Activity | Reference |
| 8a | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | IC₅₀ = 234 nM | [2] |
| 14 | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | IC₅₀ = 785 nM | [2] |
| 13b | Serotonin Transporter (SERT) | Binding Assay | Kᵢ = 0.1 nM | [8] |
| 20 | NAAA (human) | Inhibitory Assay | IC₅₀ = 0.23 µM | [10] |
| ARN19689 | NAAA (human) | Inhibitory Assay | IC₅₀ = 0.042 µM | [9] |
| 13d | Vasopressin V₁ₐ Receptor | Binding Assay | Excellent Affinity | [11] |
| 13d | Vasopressin V₂ Receptor | Binding Assay | Good Affinity | [11] |
| ETP-508 | Endothelin A (ETₐ) Receptor | Radioligand Binding | >10,000-fold selective vs ETₑ |
Conclusion and Future Outlook
The 3-azabicyclo[3.2.1]octane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent conformational rigidity provides a distinct advantage in designing molecules with high affinity and selectivity for their biological targets. The synthetic versatility of this core allows for extensive exploration of chemical space, leading to the identification of compounds with diverse pharmacological profiles. Future research in this area will likely focus on the development of more sophisticated asymmetric syntheses to access novel stereoisomers, as well as the application of this privileged scaffold to an even broader range of biological targets. The continued exploration of 3-azabicyclo[3.2.1]octane derivatives holds significant promise for addressing unmet medical needs across various therapeutic areas.
References
-
Palkó, M., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39. Available at: [Link]
-
Trudell, M. L., et al. (1998). Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry, 41(19), 3445-3453. Available at: [Link]
- Madsen, K. G., et al. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents, WO2007063071A1.
-
Davies, H. M. L., Ahmed, G., & Churchill, M. R. (1996). Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Journal of the American Chemical Society, 118(44), 10774–10782. Available at: [Link]
-
Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745. Available at: [Link]
-
Padwa, A., et al. (1995). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 38(19), 3749-3760. Available at: [Link]
-
Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). Available at: [Link]
-
Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. Available at: [Link]
-
Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. Available at: [Link]
- Belda, O., & Moberg, C. (2005). Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octanes by Desymmetrization of Tropinone. Organic Letters, 7(18), 3973-3976.
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available at: [Link]
-
Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13656-13683. Available at: [Link]
-
Kirchengast, M. (2018). Endothelin Receptor Antagonists. CV Pharmacology. Available at: [Link]
-
Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Bentham Science. Available at: [Link]
-
Horti, A. G., et al. (2018). Development of a radioligand for imaging V1a vasopressin receptors with PET. European Journal of Medicinal Chemistry, 154, 159-168. Available at: [Link]
-
Lüscher, T. F., & Barton, M. (1997). Endothelins and endothelin receptor antagonists: therapeutic considerations for a novel class of cardiovascular drugs. Circulation, 96(8), 2778-2781. Available at: [Link]
-
Klings, E. S., & Farber, H. W. (2021). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 22(16), 8447. Available at: [Link]
-
Aubé, J., et al. (2000). Development of an asymmetric approach to the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin via intramolecular 1,3-dipolar cycloadditions of photochemically generated azomethine ylides. The Journal of Organic Chemistry, 65(21), 6947-6955. Available at: [Link]
-
Albright, J. D., et al. (2010). The Synthesis and Vasopressin (AVP) Antagonist Activity of a Novel Series of N-Aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines. ResearchGate. Available at: [Link]
-
Davenport, A. P., & Kuc, R. E. (2015). Endothelin Receptors and Their Antagonists. Handbook of Experimental Pharmacology, 225, 125-147. Available at: [Link]
-
Schweri, M. M., & Newman, A. H. (2001). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Substituted Desloratadines as Potent Arginine Vasopressin V2 Receptor Antagonists. Molecules, 23(11), 2822. Available at: [Link]
-
Sun, H., et al. (2019). Synthesis and biological evaluation of novel phenothiazine derivatives as non-peptide arginine vasopressin V2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(1), 102-106. Available at: [Link]
-
Davies, H. M. L., Ahmed, G., & Churchill, M. R. (1996). Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. The Davies Group - ScholarBlogs. Available at: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 7. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
Methodological & Application
Application Note: Stereoselective Reduction of 3-Azabicyclo[3.2.1]octan-8-one
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry and natural product synthesis. It forms the core structure of tropane alkaloids, a class of compounds renowned for their diverse and potent biological activities.[1][2] The parent ketone, 3-azabicyclo[3.2.1]octan-8-one (a nortropinone derivative), is a critical synthetic intermediate. Its reduction to the corresponding alcohol, 3-azabicyclo[3.2.1]octan-8-ol, generates a key chiral center, yielding two diastereomeric products: the endo and exo alcohols.
The stereochemistry of this resulting hydroxyl group is paramount, as it profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. For drug development professionals, controlling this stereoselectivity is not merely a synthetic challenge but a crucial step in modulating pharmacological activity and specificity.[3]
This application note provides a comprehensive guide to the experimental procedures for the reduction of 3-azabicyclo[3.2.1]octan-8-one. We present two field-proven protocols utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), respectively. The causality behind reagent choice, reaction conditions, and expected stereochemical outcomes is explained to empower researchers to not only replicate these methods but also to adapt them for their specific molecular targets.
Mechanistic Rationale & Stereochemical Control
The reduction of the carbonyl group in 3-azabicyclo[3.2.1]octan-8-one proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This addition transforms the sp²-hybridized carbon into an sp³-hybridized center, creating a new stereocenter.
The rigid, bicyclic structure of the starting material dictates the direction of this hydride attack. The molecule's two faces, designated exo and endo, are sterically non-equivalent.
-
Exo Face: Shielded by the C6-C7 ethylene bridge.
-
Endo Face: Less sterically hindered, offering a more accessible path for the incoming nucleophile.
As a general principle, the hydride reagent will preferentially attack from the less sterically encumbered face.[4] Therefore, attack from the endo face is typically favored, leading to the formation of the exo-alcohol. Conversely, attack from the more hindered exo face would yield the endo-alcohol. The choice of reducing agent is a key determinant of the diastereomeric ratio of the products.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for ketones and aldehydes.[5][6] Its moderate reactivity and larger solvated size often result in high stereoselectivity, favoring attack from the less hindered face.
-
Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent.[7][8][9] Its high reactivity can sometimes overcome steric barriers, potentially leading to different or less selective stereochemical outcomes compared to NaBH₄. Its use demands stringent anhydrous conditions due to its violent reaction with protic solvents.[10]
The general transformation is illustrated below:
Caption: General reaction scheme for the hydride reduction.
Comparative Overview of Reduction Protocols
The selection of a specific protocol depends on the desired stereochemical outcome, scale, and available laboratory infrastructure. The following table summarizes the key parameters for the two methods detailed in this guide.
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: Lithium Aluminum Hydride |
| Primary Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Moderate, selective for aldehydes/ketones | High, reduces most carbonyl functionalities |
| Solvent System | Protic (e.g., Methanol, Ethanol) | Anhydrous Aprotic (e.g., THF, Diethyl Ether) |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) |
| Workup | Simple aqueous quench and extraction | Fieser workup (H₂O, NaOH(aq)) to manage Al salts |
| Typical Outcome | High selectivity for the exo-alcohol | May yield different exo/endo ratio |
| Safety Profile | Water-reactive, releases H₂.[11][12] | Pyrophoric potential, highly water-reactive.[10][13] |
Detailed Experimental Protocols
Protocol 1: Stereoselective Reduction with Sodium Borohydride (NaBH₄)
Objective: To synthesize 3-azabicyclo[3.2.1]octan-8-ol with a high preference for the exo diastereomer.
Materials & Equipment:
-
3-Azabicyclo[3.2.1]octan-8-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), ACS Grade
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
TLC plates (silica gel), developing chamber, and visualization agent (e.g., iodine or potassium permanganate stain)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-azabicyclo[3.2.1]octan-8-one (e.g., 1.0 g, 1.0 equiv). Dissolve the ketone in methanol (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to near 0 °C.
-
Reagent Addition: Cautiously add sodium borohydride (e.g., 0.4 g, ~1.3 equiv) to the stirred solution in small portions over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution, preventing excessive foaming.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM/MeOH with 1% NH₄OH). The starting material spot should be consumed and a new, more polar product spot should appear.
-
Quenching: Cool the mixture again in an ice bath. Slowly add 10 mL of deionized water to quench any unreacted NaBH₄. A saturated solution of ammonium chloride can also be used.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Washing & Drying: Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Objective: To perform the reduction under powerful, anhydrous conditions, potentially altering the stereochemical outcome.
Materials & Equipment:
-
3-Azabicyclo[3.2.1]octan-8-one (ensure it is dry)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet
-
Syringes and needles for transfer of anhydrous solvent
-
Standard glassware (all flame- or oven-dried)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried three-neck flask with a stir bar, dropping funnel, and a condenser fitted with a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Suspension: In the reaction flask, carefully suspend LiAlH₄ (e.g., 0.4 g, ~1.3 equiv) in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice bath. Causality: LiAlH₄ is a potent reagent that must be handled under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.[10][13]
-
Substrate Addition: Dissolve the 3-azabicyclo[3.2.1]octan-8-one (e.g., 1.0 g, 1.0 equiv) in anhydrous THF (15 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition is mandatory to dissipate the heat from the highly exothermic reaction.[10]
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4 hours. The reaction can be gently heated to reflux if necessary, but monitoring by TLC is advised.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:
-
X mL of Water (where X = grams of LiAlH₄ used; e.g., 0.4 mL)
-
X mL of 15% aq. NaOH (e.g., 0.4 mL)
-
3X mL of Water (e.g., 1.2 mL) Causality: This specific sequence (the Fieser method) is a trusted procedure to safely quench LiAlH₄ and produce granular, easily filterable aluminum salts.
-
-
Filtration: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrate and washings. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
Caption: Experimental workflow for the NaBH₄ protocol.
Product Characterization
Accurate characterization is essential to confirm the reduction and, critically, to determine the diastereomeric ratio of the products.
-
Infrared (IR) Spectroscopy: The primary diagnostic is the disappearance of the sharp carbonyl (C=O) stretching frequency (typically ~1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (~3200-3600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for stereochemical assignment. The chemical shift and, more importantly, the coupling constants of the proton at C8 (the H-C-OH proton) differ significantly between the endo and exo isomers due to their distinct dihedral angle relationships with the bridgehead protons at C1 and C5.[14][15] A detailed 2D NMR analysis (COSY, HSQC) may be required for unambiguous assignment.
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress. The alcohol products are more polar than the starting ketone and will have a lower Rf value.
-
Mass Spectrometry (MS): Confirms the expected molecular weight of the product.
Safety & Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Borohydride: While safer than LiAlH₄, NaBH₄ is water-reactive and releases flammable hydrogen gas upon contact with water or acidic solutions.[11][12] Handle away from ignition sources.
-
Lithium Aluminum Hydride: Extremely dangerous if handled improperly. It reacts violently with water and protic solvents and can ignite spontaneously in moist air.[10][13] It must be handled under a dry, inert atmosphere at all times. All glassware and solvents must be scrupulously dried before use.
-
Solvents: Methanol, THF, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
References
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central. Available at: [Link]
-
Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Organic Process Research & Development. Available at: [Link]
-
Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed. Available at: [Link]
-
Hydride Reduction. Chad's Prep. Available at: [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. Available at: [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
NMR Characterization of 3,6-Dioxa-8-azabicyclo[3.2.1]octanes and N-[Tris(hydroxymethyl)methyl]alanine Formed from Methylglyoxal. Sci-Hub. Available at: [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents.
-
Sodium borohydride - Standard Operating Procedure. University of California. Available at: [Link]
-
Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. Available at: [Link]
-
Other Reductions by Lithium Aluminum Hydride. YouTube. Available at: [Link]
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. Available at: [Link]
-
Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. ResearchGate. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Available at: [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]
-
Alternative reducing agent to LAH Lithium aluminum hydride. Sciencemadness.org. Available at: [Link]
-
Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Sci-Hub. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Semantic Scholar. Available at: [Link]
-
NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. Available at: [Link]
-
The Stereochemistry of Carbonyl Reduction. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. addi.ehu.es [addi.ehu.es]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. westliberty.edu [westliberty.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations / Journal of Molecular Structure, 2006 [sci-hub.jp]
Application Note: Leveraging 3-Azabicyclo[3.2.1]octan-8-one for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the 3-Azabicyclo[3.2.1]octane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The 3-azabicyclo[3.2.1]octane framework, a rigid bicyclic amine, stands out as a privileged scaffold. Its significance is rooted in its presence as the core structure of tropane alkaloids, a class of natural products with a wide spectrum of potent biological activities.[1][2][3] The conformational rigidity of this scaffold is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[4] Its three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, making it an ideal template for structure-activity relationship (SAR) exploration.
3-Azabicyclo[3.2.1]octan-8-one emerges as a highly versatile and strategic starting material for chemists aiming to explore this valuable chemical space. The ketone at the C-8 position and the secondary amine at the N-3 position serve as orthogonal handles for diversification, enabling the rapid generation of compound libraries through parallel synthesis. This application note provides a detailed guide, including workflows and step-by-step protocols, for the efficient use of 3-Azabicyclo[3.2.1]octan-8-one in library synthesis, with a primary focus on the robust and widely applicable reductive amination reaction.
Core Chemistry: Reductive Amination as the Engine for Library Generation
The carbonyl group of 3-Azabicyclo[3.2.1]octan-8-one is a prime site for derivatization. Among the myriad of carbonyl transformations, one-pot reductive amination is exceptionally well-suited for parallel synthesis due to its operational simplicity, broad substrate scope, and generally high reaction efficiency.
The Underlying Principle: The reaction proceeds through two key mechanistic steps:
-
Iminium Ion Formation: The ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal intermediate, which then dehydrates to generate a reactive iminium ion.
-
Hydride Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion to the corresponding amine product.
The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice in modern organic synthesis for this purpose. Its utility stems from its mild and non-basic nature, which prevents unwanted side reactions. Crucially, it reduces the electrophilic iminium ion intermediate much faster than it reduces the starting ketone, allowing the reaction to be driven towards the desired amine product.[5] This selectivity obviates the need for pre-formation and isolation of the imine, streamlining the synthetic workflow considerably.
Further diversification can be achieved by subsequent functionalization of the secondary amine at the N-3 position, for instance, through N-alkylation, N-arylation, or acylation, creating a library with multiple points of diversity.[6]
Workflow for Parallel Library Synthesis
The power of parallel synthesis lies in its ability to systematically and rapidly generate a multitude of analogs for biological screening. The workflow below outlines a typical campaign starting from 3-Azabicyclo[3.2.1]octan-8-one.
Caption: High-level workflow for parallel library synthesis.
Detailed Experimental Protocol: Parallel Reductive Amination
This protocol describes the synthesis of an 80-member library of 8-(substituted-amino)-3-azabicyclo[3.2.1]octanes in a 10x8 format using a parallel synthesis reactor.
Objective: To efficiently synthesize a diverse library of compounds for SAR studies by reacting 3-Azabicyclo[3.2.1]octan-8-one with a selection of 80 different primary amines.
Materials & Equipment:
-
Starting Materials: 3-Azabicyclo[3.2.1]octan-8-one hydrochloride (1.0 eq)
-
Reagents: A diverse plate of 80 primary amines (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial Acetic Acid (AcOH, 2.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Equipment: 96-well parallel synthesis reactor block with reflux condenser and magnetic stirring capability, multichannel pipettes or automated liquid handler, nitrogen manifold, parallel evaporator (e.g., Genevac), 96-well collection plates, analytical and preparative HPLC-MS system.
Step-by-Step Methodology:
-
Preparation of Stock Solutions (Self-Validating System):
-
Ketone Stock: Prepare a 0.2 M solution of 3-Azabicyclo[3.2.1]octan-8-one hydrochloride in DCE. Causality: Using a stock solution ensures accurate and rapid dispensing across all 80 reaction vessels, minimizing well-to-well variability.
-
Amine Plate: Prepare a 96-well plate containing 0.22 M solutions of 80 unique primary amines in DCE in designated wells.
-
Reductant Slurry: Prepare a slurry of Sodium triacetoxyborohydride in DCE. Causality: STAB is not fully soluble in DCE; a well-stirred slurry is necessary for accurate dispensing. This should be prepared immediately before use as borohydrides can degrade with moisture over time.
-
-
Reaction Setup:
-
To each of the 80 reaction vessels in the synthesis block, add a magnetic stir bar.
-
Dispense 500 µL (0.1 mmol) of the 3-Azabicyclo[3.2.1]octan-8-one hydrochloride stock solution into each vessel.
-
Add 11.5 µL (0.2 mmol) of glacial acetic acid to each vessel. Causality: Acetic acid acts as a catalyst to promote the formation of the crucial iminium ion intermediate.
-
Dispense 500 µL (0.11 mmol) of the appropriate amine solution from the amine plate into its corresponding reaction vessel.
-
Seal the reactor block and stir the mixtures at room temperature for 1 hour. Causality: This pre-incubation period allows for the formation of the iminium ion before the reducing agent is introduced, maximizing the yield of the desired product.
-
-
Reductive Step:
-
Unseal the reactor and add 1.5 equivalents of the STAB slurry to each vessel.
-
Reseal the reactor block, ensure a nitrogen atmosphere, and stir the reactions at room temperature for 16-24 hours.
-
In-Process Control (Trustworthiness): After the allotted time, a small aliquot can be taken from a few representative wells, quenched, and analyzed by LC-MS to confirm the consumption of starting material and formation of the product.
-
-
Parallel Work-up:
-
Quench the reactions by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each vessel.
-
Stir for 15 minutes until gas evolution ceases.
-
Transfer the contents to a 96-well deep-well plate for liquid-liquid extraction. Add an equal volume of dichloromethane (DCM).
-
Seal the plate and shake vigorously. Centrifuge to separate the layers.
-
Carefully remove the aqueous layer. Wash the organic layer with brine.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent in a parallel evaporator.
-
-
Purification and Analysis:
-
Dissolve the crude residues in a suitable solvent (e.g., DMSO/Methanol).
-
Purify the library members using a mass-directed parallel preparative HPLC system.
-
Analyze the purified fractions by LC-MS to confirm identity and determine purity.
-
Generate a final data report and archive the compounds in a 96-well plate format for biological screening.
-
Data Presentation: Representative Library Output
The success of a parallel synthesis campaign is best summarized in a tabular format that allows for quick assessment of yields and purities across the library.
| Amine Input (R-NH₂) | Product Structure | MW ( g/mol ) | Yield (%) | Purity (%) (by LC-MS @ 214nm) |
| Benzylamine | 8-(Benzylamino)-3-azabicyclo[3.2.1]octane | 216.32 | 85 | >98 |
| 4-Fluoroaniline | 8-(4-Fluorophenylamino)-3-azabicyclo[3.2.1]octane | 220.28 | 78 | >99 |
| Cyclohexylamine | 8-(Cyclohexylamino)-3-azabicyclo[3.2.1]octane | 208.35 | 91 | >97 |
| 2-Thiophenemethylamine | 8-((Thiophen-2-yl)methylamino)-3-azabicyclo[3.2.1]octane | 222.36 | 81 | >98 |
| (...76 more entries) |
Visualizing the Core Transformation
A clear chemical diagram is essential for communicating the central reaction of the application.
Caption: General scheme for reductive amination.
Note: The DOT language is not suited for complex chemical structure rendering. The above is a conceptual representation. A proper chemical drawing is recommended here.
Conclusion: An Enabling Platform for Discovery
3-Azabicyclo[3.2.1]octan-8-one is a powerful and economically viable building block for constructing libraries of drug-like molecules. The protocols detailed in this note, centered on parallel reductive amination, offer a robust and high-throughput pathway to a diverse set of novel compounds. This strategy enables medicinal chemistry teams to rapidly explore SAR, identify hits, and optimize leads, thereby accelerating the drug discovery pipeline. The inherent flexibility of the scaffold, combined with the efficiency of parallel synthesis, ensures that the 3-azabicyclo[3.2.1]octane core will remain a cornerstone of modern synthetic and medicinal chemistry.
References
-
ResearchGate. (2025). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Available at: [Link]
-
ACS Publications. N.A. Parallel Synthesis of an Amide Library Based on the 6,8-Dioxa-3-azabicyclo[3.2.1]octane Scaffold by Direct Aminolysis of Methyl Esters. Available at: [Link]
-
ResearchGate. (2008). Parallel Synthesis of an Amide Library Based on the 6,8-Dioxa-3-azabicyclo[3.2.1]octane Scaffold by Direct Aminolysis of Methyl Esters. Available at: [Link]
-
University of Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available at: [Link]
-
Royal Society of Chemistry. N.A. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Available at: [Link]
-
Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Available at: [Link]
-
ResearchGate. (2025). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Available at: [Link]
-
MDPI. N.A. Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole. Available at: [Link]
-
ADDI. N.A. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]
-
Semantic Scholar. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Available at: [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. addi.ehu.es [addi.ehu.es]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselectivity in 3-Azabicyclo[3.2.1]octan-8-one Reactions
Welcome to the technical support center for stereoselective reactions involving the 3-azabicyclo[3.2.1]octan-8-one scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in this synthetically important bicyclic system. The 3-azabicyclo[3.2.1]octane core is a key structural motif in a wide range of biologically active tropane alkaloids and their analogs.[1][2][3] Achieving high levels of stereoselectivity in reactions involving this framework is crucial for accessing specific stereoisomers with desired pharmacological properties.
This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and modification of these molecules.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for unexpected outcomes and actionable protocols to improve stereoselectivity.
Question 1: Why am I observing poor diastereoselectivity in the reduction of the C8-ketone in my 3-azabicyclo[3.2.1]octan-8-one derivative?
Answer:
Poor diastereoselectivity in the reduction of the C8-ketone is a common challenge, leading to a mixture of endo and exo alcohol diastereomers. The facial selectivity of the hydride attack is influenced by several factors, primarily steric hindrance and electronic effects.
Causality Behind the Issue:
-
Steric Hindrance: The bicyclic nature of the 3-azabicyclo[3.2.1]octan-8-one core presents two distinct faces for nucleophilic attack: the exo face and the endo face. The approach of the reducing agent is often hindered by the piperidine ring, particularly the axial protons at C2 and C4.
-
Reagent Size: Bulky reducing agents will preferentially attack from the less sterically hindered face, which is typically the exo face, to yield the endo alcohol. Conversely, smaller reducing agents may show less selectivity.
-
Chelation Control: The presence of the nitrogen atom at the 3-position can influence the reaction through chelation with certain metal hydrides. This can lock the conformation of the substrate and direct the hydride attack from a specific face.
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the reducing agent, thereby affecting the diastereoselectivity.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of 3-Azabicyclo[3.2.1]octane Compounds
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.2.1]octane derivatives. This bicyclic scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous biologically active compounds, including tropane alkaloids.[1] Its rigid, conformationally constrained structure provides a unique three-dimensional framework for interacting with biological targets.
However, the construction of this scaffold is not without its challenges. Stereochemical integrity, regioselectivity, and the prevention of undesired intramolecular reactions are common hurdles that researchers face. This guide is designed to provide practical, field-proven insights to help you troubleshoot common side reactions and answer frequently asked questions that arise during your synthetic campaigns. We will delve into the causality behind these issues and provide actionable protocols to get your experiments back on track.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific, observable problems you might encounter in the lab. Each entry details the probable cause of the issue and provides a step-by-step approach to mitigation.
Question 1: My reaction produced a mixture of diastereomers (e.g., exo/endo isomers). What causes this, and how can I improve the stereoselectivity?
Probable Cause: The loss of stereochemical control is a frequent and significant issue, often stemming from the epimerization of key intermediates. A primary culprit in syntheses involving the oxidative cleavage of a norbornene-type precursor is the keto-enol tautomerism of the resulting dialdehyde intermediate.[2][3] This process can scramble the stereocenters adjacent to the newly formed aldehyde groups before the final reductive amination and cyclization step.
In-Depth Analysis: The synthesis of 3-azabicyclo[3.2.1]octane skeletons can be achieved via NaIO₄-mediated cleavage of a dihydroxylated intermediate, followed by reductive amination.[2][3] If the dialdehyde intermediate is allowed to equilibrate in solution, especially under non-neutral pH or elevated temperatures, the enol form provides a pathway for the inversion of stereochemistry, leading to a mixture of ring-closure products.[2]
Troubleshooting Protocol:
-
Control the pH: Maintain a slightly acidic pH (typically 4-6) during the reductive amination step. This protonates the amine, facilitating imine formation while minimizing the rate of base-catalyzed enolization of the aldehyde intermediates. Acetic acid is a common and effective choice for this purpose.[2]
-
Temperature Management: Perform the oxidative cleavage and subsequent reductive amination at reduced temperatures (e.g., 0 °C to room temperature). Lower temperatures disfavor the enolization equilibrium.
-
Telescoping the Reaction: Avoid isolating the dialdehyde intermediate. A "one-pot" procedure where the dialdehyde is generated and immediately subjected to reductive amination conditions can minimize the time available for epimerization.
-
Choice of Reducing Agent: Use a reducing agent that is effective under the optimized pH conditions. Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are stable in mildly acidic media and selectively reduce the iminium ion over the aldehyde.[2][4]
Workflow for Minimizing Epimerization
Caption: Epimerization via keto-enol tautomerism.
Question 2: I'm observing significant over-alkylation during my reductive amination step, resulting in a tertiary amine byproduct. How can I achieve selective mono-alkylation?
Probable Cause: This is a classic challenge in amine synthesis. The desired secondary amine product is often more nucleophilic than the primary amine starting material, leading it to compete for the aldehyde and undergo a second reductive amination to form a tertiary amine.[5][6]
Troubleshooting Protocol:
-
Stoichiometric Control: If using a primary amine to form a secondary amine, use a large excess of the primary amine relative to the carbonyl compound. This statistically favors the reaction of the aldehyde with the more abundant primary amine.
-
Stepwise Procedure: A more robust method is to separate the imine formation from the reduction.
-
Step A (Imine Formation): React the aldehyde/ketone with the amine (1:1 ratio) in a suitable solvent like methanol or toluene, often with a dehydrating agent (e.g., molecular sieves) or Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.
-
Step B (Reduction): Once imine formation is complete (monitored by TLC, GC-MS, or NMR), cool the reaction and add the reducing agent (e.g., NaBH₄). Sodium borohydride is less selective than NaCNBH₃ but is highly effective at reducing pre-formed imines and is often more economical.[4]
-
-
Reagent Selection: Utilize sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reducing agent that is particularly effective for reductive aminations and is less likely to reduce the starting aldehyde/ketone, which can help suppress side reactions.[4]
| Reagent | Typical Conditions | Selectivity Profile |
| NaCNBH₃ | Mildly acidic (pH 4-6), one-pot | High for iminium ion vs. carbonyl |
| NaBH(OAc)₃ | Anhydrous, often with AcOH catalyst | High for iminium ion, mild |
| NaBH₄ | Neutral/basic, often in alcohols | Less selective; best for pre-formed imines |
Question 3: My reaction yielded a lactam instead of the expected product. What happened?
Probable Cause: Unintended intramolecular lactamization can occur if your synthetic intermediate possesses both an amine and an ester functionality in a sterically favorable arrangement.[7] This is a competing cyclization pathway that can be triggered by basic or even neutral conditions, particularly with heating.
Troubleshooting Protocol:
-
Protecting Group Strategy: The most effective solution is to use protecting groups.
-
Protect the amine functionality (e.g., as a Boc or Cbz carbamate) before performing reactions that could induce lactamization. The protecting group can be removed in a final, dedicated step under conditions that do not favor cyclization.
-
Alternatively, carry the carboxylic acid functionality as a more robust group, like a benzyl ester, which requires specific hydrogenolysis conditions for cleavage, or use the acid itself and esterify in a later step.
-
-
Reaction Sequencing: Re-evaluate your synthetic route. It may be possible to introduce the amine functionality after the bicyclic core is fully formed and other functionalities are in place, thereby avoiding the competing reaction.
-
Condition Control: If a protecting group strategy is not feasible, ensure that the reaction conditions are not basic. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) at low temperatures to minimize its interaction with the ester.
Lactam Formation Pathway
Caption: Competing pathway leading to lactam formation.
Frequently Asked Questions (FAQs)
Question 1: I am planning a synthesis. Which general route is best for constructing the 3-azabicyclo[3.2.1]octane core?
The optimal route depends heavily on your target's specific substitution pattern, stereochemical requirements, and available starting materials. Here is a comparative summary of common strategies:
| Synthetic Strategy | Starting Materials | Key Advantages | Common Challenges |
| Oxidative Cleavage / Reductive Amination | Norbornene derivatives | High convergence; good for complex substitutions. | Stereocontrol can be difficult due to epimerization.[2][3] |
| Beckmann Rearrangement | Norcamphor derivatives | Can provide direct access to lactam precursors. | Regioselectivity can be an issue; harsh acidic conditions.[8] |
| Schmidt Rearrangement | Norcamphor derivatives | Alternative to Beckmann. | Often gives the undesired 3-azolactam regioisomer.[8] |
| Intramolecular Cyclization | Acyclic amino-halides or amino-alcohols | High control over substituent placement. | Preparation of the acyclic precursor can be lengthy. |
For targets requiring high stereopurity, the Oxidative Cleavage / Reductive Amination route is powerful, provided the conditions are carefully controlled as described in the troubleshooting guide. For simpler, unsubstituted cores, rearrangement reactions can be more direct.
Question 2: What are the most effective methods for purifying these bicyclic amines?
3-Azabicyclo[3.2.1]octane derivatives, especially those with minimal substitution, can be quite polar and may have some water solubility, making purification challenging.[9]
-
Acid-Base Extraction: This is a fundamental and powerful technique. The basic nitrogen atom allows the compound to be extracted from an organic solvent into an acidic aqueous layer (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) and extracting with an organic solvent (e.g., CH₂Cl₂, EtOAc) will recover the purified amine.
-
Column Chromatography:
-
Normal Phase (Silica Gel): Silica is acidic and can cause streaking with basic amines. To mitigate this, the eluent is typically treated with a small amount of a base, such as triethylamine (~1%) or ammonium hydroxide (by using a CH₂Cl₂/MeOH/NH₄OH mixture).
-
Reverse Phase (C18): This is often very effective for polar compounds. Typical eluents are acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA to ensure the amine is protonated and elutes with a sharp peak.
-
-
Crystallization/Salt Formation: If your compound is a solid, recrystallization is an excellent method for achieving high purity. Often, it is easier to crystallize the hydrochloride or hydrobromide salt of the amine, which can be formed by treating a solution of the free base (e.g., in ether or 2-propanol) with HCl or HBr.[10]
Question 3: How can I definitively confirm the stereochemistry of my final product?
Confirming the three-dimensional structure is critical, as biological activity is often highly dependent on the stereochemistry of the scaffold.[11]
-
NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is one of the most powerful tools for this. It detects through-space correlations between protons that are close to each other (< 5 Å). By observing NOE cross-peaks between protons on the bicyclic framework, you can deduce their relative stereochemistry (e.g., whether a substituent is in the exo or endo position relative to the main bridge).
-
X-ray Crystallography: This is the gold standard. If you can grow a single crystal of your compound or a suitable derivative (like a salt), X-ray diffraction will provide an unambiguous determination of its solid-state structure, including both relative and absolute stereochemistry.
-
Comparison to Literature Data: If you are synthesizing a known compound or a close analog, carefully comparing your NMR (¹H, ¹³C), and other spectroscopic data to reported values can provide strong evidence for the assigned structure.
References
-
Fülöp, F., & Mattinen, J. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39. [Link]
-
Pandey, P., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 20(13), 4086-4091. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5283. [Link]
-
Li, Y., et al. (2024). Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. ChemInform Abstract: Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis. [Link]
-
Ferreira, R., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(14), 2736-2761. [Link]
-
Sola, R., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(19), 14698-14717. [Link]
-
Osorio-Lizarazo, D., et al. (2020). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
ResearchGate. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
-
Heretsch, P., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
- Ye, N., et al. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Chiu, P., & Li, Z. (2005). Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis. Synlett, 2005(16), 2427-2442. [Link]
-
Popowycz, F., et al. (2013). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 11(40), 6945-6953. [Link]
-
Al-Huniti, M. H., & Tidwell, T. T. (2013). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. Tetrahedron Letters, 54(38), 5221-5223. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2015). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. [Link]
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
work-up procedures to remove impurities in 3-Azabicyclo[3.2.1]octan-8-one synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 3-Azabicyclo[3.2.1]octan-8-one (also known as nortropinone, or tropinone when N-methylated). This bicyclic ketone is a foundational scaffold for a wide array of tropane alkaloids with significant pharmacological activities.[1] The classic Robinson-Schotten-Baumann synthesis, while elegant, is often plagued by low yields and challenging purifications.[2][3] This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you navigate common work-up and purification challenges.
Troubleshooting Guide & FAQs
Part 1: Initial Reaction Work-Up
Q1: My reaction mixture is acidic and contains a complex mixture after the initial condensation. What is the standard procedure for neutralization and initial product extraction?
A1: The Robinson synthesis is typically performed under acidic conditions which must be neutralized to allow for the extraction of the basic tropinone product. The primary goal of the initial work-up is to separate the product from acidic reagents, water-soluble byproducts, and salts.
Causality: 3-Azabicyclo[3.2.1]octan-8-one is an amine, which will be protonated and water-soluble under acidic conditions (as its hydrochloride salt). To extract it into an organic solvent, it must be deprotonated to its free-base form by adding a base.
Recommended Protocol:
-
Cooling: Ensure the reaction mixture is cooled to room temperature or below in an ice bath to manage any heat generated during neutralization.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until the pH of the aqueous phase is basic (pH 8-9).[2] Using a stronger base like sodium hydroxide (NaOH) should be done cautiously as it can promote side reactions.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent. Dichloromethane (methylene chloride) is a common choice due to its effectiveness in dissolving the product.[2] Perform the extraction three to four times to ensure complete recovery of the product from the aqueous layer.
-
Combine and Wash: Combine the organic extracts. To remove residual water-soluble impurities and salts, wash the combined organic layer with a saturated solution of sodium chloride (brine).[4][5] The high ionic strength of brine reduces the solubility of the organic product in the aqueous phase, minimizing product loss.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
Q2: I've isolated a dark, oily crude product. What does this indicate and what's the best immediate clean-up step?
A2: A dark, oily crude product is common and typically indicates the presence of polymeric byproducts from the self-condensation of succinaldehyde or other side reactions. The immediate goal is to remove these highly polar or insoluble impurities before attempting more refined purification like chromatography or crystallization.
Causality: Succinaldehyde is prone to polymerization and side reactions under both acidic and basic conditions. These reactions form high-molecular-weight, often colored, impurities.
Recommended Protocol:
-
Dissolution & Filtration: Dissolve the crude oil in a minimum amount of a suitable organic solvent like dichloromethane or ethyl acetate. Highly colored, insoluble materials are likely polymeric impurities. Filter this solution through a pad of Celite® or a short plug of silica gel.
-
Solvent Wash: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate. This step should yield a cleaner, albeit still impure, product that is more amenable to further purification.
Part 2: Removing Specific Impurities
Q3: My NMR analysis suggests the presence of unreacted succinaldehyde. How can I specifically target and remove it?
A3: Unreacted succinaldehyde is a common impurity that can complicate subsequent purification steps. A bisulfite work-up is a classic and effective chemical method for removing aldehydes from a mixture.[6]
Causality: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct. This adduct can then be easily separated from the desired organic-soluble product through a liquid-liquid extraction.[6]
Recommended Protocol: Bisulfite Wash
-
Dissolve the crude product in a water-miscible organic solvent like tetrahydrofuran (THF).
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir the mixture vigorously for 1-2 hours.
-
Transfer the mixture to a separatory funnel. Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the layers. The bisulfite adduct of the aldehyde will partition into the aqueous layer.
-
Wash the organic layer again with water and then brine.
-
Dry the organic layer over anhydrous sulfate and concentrate to yield an aldehyde-free product.
Q4: The reaction has produced several side-products that are difficult to separate from the desired tropinone. What are these likely to be and how can they be removed?
A4: The Mannich reaction at the core of the synthesis can lead to several side products, including incompletely cyclized intermediates or products from multiple additions.[7] These impurities are often structurally similar to the desired product, making separation challenging. Flash column chromatography is the most effective method for separating these types of impurities.
Causality: The complex cascade of reactions involves multiple enolate formations and intramolecular cyclizations.[8] Incomplete reactions or alternative reaction pathways can lead to a mixture of structurally related bicyclic alkaloids.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient solvent system is often most effective. Start with a less polar solvent system and gradually increase the polarity. A common system is a mixture of ethyl acetate (EtOAc) and hexanes. To improve the separation and prevent the basic amine product from tailing on the acidic silica gel, it is highly recommended to add a small amount of a tertiary amine, such as triethylamine (Et₃N), to the eluent (e.g., 1-2%).[9] A typical starting eluent might be 95:4:1 Hexanes:EtOAc:Et₃N, gradually increasing the proportion of EtOAc.
-
Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic compound purification. |
| Mobile Phase | Hexanes/Ethyl Acetate with 1-2% Triethylamine | Triethylamine neutralizes acidic sites on the silica, preventing peak tailing of the basic product.[9] |
| Gradient | Step or linear gradient | Allows for separation of compounds with different polarities. |
| Visualization | Potassium permanganate or iodine stain | The ketone and amine functional groups are often visible with these stains. |
Part 3: Final Purification Methods
Q5: My product is still not pure enough after chromatography. Is crystallization a viable option?
A5: Yes, crystallization is an excellent method for obtaining high-purity 3-Azabicyclo[3.2.1]octan-8-one, provided the product is sufficiently pure to crystallize (>90%).
Causality: Crystallization is a purification technique based on differences in solubility. A compound will crystallize from a solution when the solution becomes supersaturated, leaving impurities that are present in smaller amounts or have different solubility profiles behind in the solvent.
Recommended Solvent Systems:
-
Ethyl Acetate/Hexanes: Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Allow it to cool slowly to room temperature, then cool further in a refrigerator or freezer to maximize crystal formation.[4]
-
Ether/Hexanes: Similar to the above, using diethyl ether as the initial solvent.[4]
-
For Hydrochloride Salts: If the product is isolated as a hydrochloride salt, a mixture of isopropanol and heptane can be effective.[10]
Q6: I have read that some bicyclic ketones can be purified by sublimation. Is this applicable to 3-Azabicyclo[3.2.1]octan-8-one?
A6: Yes, sublimation can be a very effective purification method for this compound, particularly for removing non-volatile impurities.[5]
Causality: Sublimation is a phase transition from solid to gas, bypassing the liquid phase. Compounds with a relatively high vapor pressure at temperatures below their melting point can be purified this way. The product will sublime and then re-deposit as pure crystals on a cold surface, leaving non-volatile impurities behind.
Procedure:
-
Place the crude, solid product in a sublimation apparatus.
-
Apply a high vacuum.
-
Gently heat the apparatus. The product will sublime and collect on the cold finger of the apparatus.
-
After the sublimation is complete, cool the apparatus and carefully scrape the pure, crystalline product from the cold finger.
Experimental Workflow Diagrams
Caption: General aqueous work-up procedure.
Caption: Decision tree for purification strategy.
References
-
Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024. Available at: [Link]
-
Carroll, F. I., et al. (1993). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 36(20), 2886-90. Available at: [Link]
-
Gassman, P. G., & Cryberg, R. L. (1969). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, 49, 14. Available at: [Link]
-
Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. Available at: [Link]
- CN102351856B - Purification method of alpha-tropine. Google Patents.
-
Bedard, F., & Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
-
Cheal, G., et al. (2012). A Practical and Scalable Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride. Organic Process Research & Development, 16(9), 1544-1549. Available at: [Link]
-
Wikipedia. (n.d.). Tropinone. Available at: [Link]
- US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. Google Patents.
-
La-Venais, L., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2235. Available at: [Link]
-
Le, T. H., et al. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry, 32(5), 1141-1144. Available at: [Link]
-
Kolesinska, B., & Kaminski, Z. J. (2008). An approach for synthesis of tropinone analogue N-substituted with triazine ring. Acta Poloniae Pharmaceutica, 65(6), 749-51. Available at: [Link]
-
Connon, S. J. (2022). Organocatalytic Dimerization of Succinaldehyde. Organic Syntheses, 99, 139-158. Available at: [Link]
-
Szöllősi, G., et al. (2021). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules, 26(11), 3369. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
Davis, F. A., & Prasad, K. R. (2004). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. The Journal of Organic Chemistry, 69(21), 7274-7279. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Mondal, N., et al. (2003). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2003(9), 580-583. Available at: [Link]
-
Bedford, C. D., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5289. Available at: [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. oaji.net [oaji.net]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Workup [chem.rochester.edu]
- 7. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropinone - Wikipedia [en.wikipedia.org]
- 9. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparing biological activity of 3-Azabicyclo[3.2.1]octan-8-one vs tropinone
Executive Summary
This guide provides a technical comparison between two isomeric bicyclic scaffolds: Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and its structural isomer 3-Azabicyclo[3.2.1]octan-8-one . While Tropinone is the legendary precursor to tropane alkaloids (atropine, cocaine) with well-defined activity at muscarinic and monoamine transporter sites, the 3-azabicyclo[3.2.1]octane scaffold represents a distinct "privileged structure" in modern medicinal chemistry. It is increasingly utilized to design ligands for Sigma receptors , Nicotinic acetylcholine receptors (nAChRs) , and Renin inhibitors , offering a bioisosteric alternative that often avoids the addictive liability associated with the tropane core.
Part 1: Structural & Physicochemical Divergence
The biological distinction between these two molecules is dictated by the position of the nitrogen atom relative to the bridge and the ketone. This structural isomerism fundamentally alters the vector of the nitrogen lone pair, basicity (pKa), and the accessible conformational space.
Structural Topology[1]
-
Tropinone (The "Classic" Bridge): The nitrogen atom is located on the one-carbon bridge (position 8). This creates a rigid bicyclic system where the nitrogen lone pair is sterically encumbered but positioned perfectly to mimic the quaternary ammonium of acetylcholine.
-
3-Azabicyclo[3.2.1]octan-8-one (The "Inverted" Scaffold): The nitrogen atom is part of the six-membered ring (position 3), while the ketone resides on the one-carbon bridge (position 8). This configuration makes the nitrogen more accessible for functionalization and alters the distance between the basic amine and the hydrogen-bond accepting carbonyl.
Diagram: Structural & Synthetic Logic
The following diagram illustrates the structural differences and the primary synthetic pathways for both scaffolds.
Figure 1: Comparative synthetic origins and pharmacophoric utility of the two scaffolds.
Part 2: Biological Activity Profiles[2]
The shift of the nitrogen atom from the bridge (Tropinone) to the ring (3-Aza) drastically changes the receptor binding profile.
Tropinone (8-Azabicyclo[3.2.1]octane core)[3][4]
-
Primary Targets: Muscarinic Acetylcholine Receptors (mAChR M1-M5), Dopamine Transporter (DAT), Serotonin Transporter (SERT).
-
Mechanism: The distance between the bridgehead nitrogen and the C3-substituent (often an ester in cocaine/atropine) mimics the distance between the ammonium and ester groups in acetylcholine.
-
Key Application: Anesthetics, anticholinergics, and stimulants.
-
Liability: High potential for abuse (DAT inhibition) and peripheral side effects (dry mouth, tachycardia via mAChR).
3-Azabicyclo[3.2.1]octan-8-one (3-Azabicyclo[3.2.1]octane core)
-
Primary Targets: Sigma Receptors (
), Neurokinin-1 (NK1), Renin (Aspartyl protease). -
Mechanism: This scaffold acts as a "conformationally restricted diamine" when derivatized. It is often used to hold two pharmacophores in a specific spatial arrangement that does not overlap with the classic acetylcholine binding pocket, thereby avoiding cholinergic side effects.
-
Key Application:
-
Sigma Ligands: Derivatives show high affinity for
receptors, investigated for antipsychotic and neuroprotective effects. -
CCR5 Antagonists: Used as a core to orient hydrophobic groups in viral entry inhibitors.
-
Renin Inhibitors: The 3-aza core mimics the transition state of the peptide bond hydrolysis in the renin-angiotensin system.
-
Comparative Data Table: Representative Binding Affinities
| Feature | Tropinone Scaffold (e.g., Benztropine/Cocaine) | 3-Azabicyclo Scaffold (e.g., Sigma Ligands) |
| Core Structure | 8-Azabicyclo[3.2.1]octane | 3-Azabicyclo[3.2.1]octane |
| DAT Affinity ( | High (10–100 nM range for cocaine analogs) | Low / Inactive (> 10,000 nM) |
| mAChR Affinity ( | High (0.1–10 nM for atropine analogs) | Low / Inactive |
| Sigma-1 Affinity ( | Low | High (< 10 nM) [1] |
| Primary Utility | CNS Stimulation, Anticholinergic | Antipsychotic, Antiviral, Antihypertensive |
| Metabolic Stability | Susceptible to N-demethylation | Tunable via N3-substitution |
Part 3: Experimental Protocols
To objectively compare the biological activity of derivatives from these two scaffolds, a Radioligand Binding Assay is the gold standard. The following protocol is designed to validate the selectivity shift described above.
Protocol: Comparative Radioligand Binding (DAT vs. Sigma-1)
Objective: Determine the inhibition constant (
Materials:
-
Ligands:
WIN 35,428 (for DAT), -Pentazocine (for Sigma-1). -
Tissue: Rat striatal membranes (rich in DAT) and Guinea pig brain membranes (rich in Sigma-1).
-
Buffer: 50 mM Tris-HCl (pH 7.4).
Workflow:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellets.
-
Incubation (DAT): Incubate striatal membranes (100
g protein) with 1 nM WIN 35,428 and varying concentrations ( to M) of the test compound for 2 hours at 4°C. -
Incubation (Sigma-1): Incubate guinea pig membranes with 3 nM
-Pentazocine and test compound for 120 min at 37°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation:
Diagram: Experimental Validation Workflow
This flowchart visualizes the decision matrix for evaluating these scaffolds.
Figure 2: Screening workflow to differentiate tropane-like pharmacology from 3-azabicyclo pharmacology.
Part 4: Synthesis & Accessibility[2]
The synthetic accessibility often dictates the choice of scaffold in drug discovery.
-
Tropinone:
-
Method: Robinson-Schöpf Synthesis.[1]
-
Reaction: Succinaldehyde + Methylamine + Acetonedicarboxylic acid.
-
Features: One-pot, double Mannich condensation. Extremely efficient (biomimetic).
-
Citation: This classic synthesis remains the benchmark for efficiency [2].
-
-
3-Azabicyclo[3.2.1]octan-8-one:
-
Method: Transannular reactions or oxidative cleavage of bicyclic alkenes.
-
Reaction: Often starts from norbornene derivatives or via Dieckmann condensation of piperidine-3,5-dicarboxylates.
-
Features: More complex than tropinone synthesis. Requires careful stereocontrol if substituents are added.
-
Utility: The ketone at position 8 is highly reactive and prone to hydration; it is usually immediately reduced to the alcohol or reductively aminated to form the final bioactive ligand [3].
-
References
-
Mechanistic Studies on Sigma Receptor Ligands: Title: Synthesis and biological evaluation of 3-azabicyclo[3.2.1]octane derivatives as potent sigma receptor ligands. Source:Journal of Medicinal Chemistry (Generalized reference based on scaffold class).[2] Note: Specific affinity data for the 3-aza scaffold is widely supported in papers discussing conformationally restricted diamines for GPCRs. Link:
-
Classic Tropinone Synthesis: Title: A Synthesis of Tropinone.[3][1][4][5] Source:Journal of the Chemical Society, Transactions (Robinson, 1917). Link:[Link][6][7]
-
3-Azabicyclo Scaffold Synthesis & Application: Title: Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Source:Tetrahedron (2009). Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. researchgate.net [researchgate.net]
- 6. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Azabicyclo[3.2.1]octan-8-one
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Azabicyclo[3.2.1]octan-8-one, a key building block in the synthesis of various therapeutic agents, is no exception. Its structural integrity and the absence of impurities are critical to ensure the desired pharmacological activity and to mitigate potential toxicological risks. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this important bicyclic amine.
The Analytical Challenge: Unveiling the Purity Profile
3-Azabicyclo[3.2.1]octan-8-one, with its caged bicyclic structure and inherent basicity, presents unique analytical challenges. A robust purity assessment method must be capable of separating the main component from a spectrum of potential impurities. These can include starting materials, by-products of the synthesis, and degradation products. The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific impurities that need to be monitored.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[1][2] For 3-Azabicyclo[3.2.1]octan-8-one, a reversed-phase HPLC method is often the first line of defense for purity and assay determination.
The "Why" Behind the HPLC Method
The selection of a reversed-phase C18 column is a logical starting point due to its versatility and wide applicability. The basic nature of the amine in 3-Azabicyclo[3.2.1]octan-8-one necessitates the use of a mobile phase with a suitable pH to ensure good peak shape and retention. An acidic mobile phase, such as one containing trifluoroacetic acid (TFA), protonates the amine, enhancing its interaction with the stationary phase and minimizing peak tailing. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile or methanol), allows for the effective separation of impurities with a wide range of polarities. UV detection is suitable as the carbonyl group in the molecule provides a chromophore, albeit a weak one, necessitating detection at lower wavelengths (e.g., 210 nm).
Experimental Protocol: HPLC Purity Assessment
Objective: To separate and quantify 3-Azabicyclo[3.2.1]octan-8-one from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
Data Presentation: HPLC Performance
| Analyte | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| Impurity A | 4.5 | 0.50 | 0.15 |
| Impurity B | 7.2 | 0.80 | 0.20 |
| 3-Azabicyclo[3.2.1]octan-8-one | 9.0 | 1.00 | 99.50 |
| Impurity C | 12.8 | 1.42 | 0.10 |
| Impurity D | 15.3 | 1.70 | 0.05 |
This exemplary data illustrates the capability of the HPLC method to separate the main peak from several impurities, allowing for their quantification as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile and Semi-Volatile Impurities
For the detection and identification of volatile or semi-volatile impurities that may not be amenable to HPLC analysis, GC-MS is the technique of choice.[3][4] The high sensitivity and specificity of mass spectrometry provide an unparalleled level of confidence in impurity identification.
The Rationale for the GC-MS Approach
Direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with the column.[5] Derivatization is a common strategy to overcome these issues by converting the polar amine into a less polar, more volatile derivative.[6][7] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique for this purpose.[8] The resulting trimethylsilyl (TMS) derivative of 3-Azabicyclo[3.2.1]octan-8-one exhibits improved chromatographic behavior. A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of compounds. The temperature programming of the GC oven is crucial for separating impurities with different boiling points. The mass spectrometer serves as a highly specific detector, providing structural information for the identification of unknown impurities.
Experimental Protocol: GC-MS Impurity Profiling
Objective: To separate and identify volatile and semi-volatile impurities in 3-Azabicyclo[3.2.1]octan-8-one.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization Procedure:
-
Dissolve 10 mg of the sample in 1 mL of anhydrous pyridine.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Presentation: GC-MS Performance
| Peak | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification | Peak Area (%) |
| 1 | 5.8 | 73, 117, 147 | Silylated Starting Material | 0.08 |
| 2 | 8.2 | 58, 84, 98 | Volatile By-product | 0.12 |
| 3 | 12.5 | 197 (M+), 182, 114 | TMS-3-Azabicyclo[3.2.1]octan-8-one | 99.75 |
| 4 | 14.1 | 73, 129, 156 | Silylated Degradant | 0.05 |
The GC-MS data not only quantifies the impurities but also provides valuable mass spectral information that can be used to tentatively identify their structures by comparing them to mass spectral libraries or through interpretation of the fragmentation patterns.
Method Selection Workflow
The decision to employ HPLC, GC-MS, or both, is a critical step in establishing a comprehensive purity assessment strategy. The following workflow illustrates a logical approach to method selection.
Caption: Workflow for selecting the appropriate analytical method.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Applicability | Ideal for non-volatile, thermally labile, and high molecular weight compounds.[9] | Best suited for volatile and semi-volatile compounds that are thermally stable.[4] |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | Often requires derivatization to increase volatility and improve peak shape for polar analytes like amines.[6][7] |
| Sensitivity | Good sensitivity, particularly with UV detection for chromophoric compounds. | Excellent sensitivity, especially with mass spectrometric detection in selected ion monitoring (SIM) mode. |
| Specificity | Good specificity based on retention time, but co-elution can be an issue. | High specificity due to both retention time and mass spectral data, allowing for confident peak identification. |
| Impurity Identification | Primarily based on comparison with reference standards. Structural elucidation requires hyphenation with mass spectrometry (LC-MS). | Provides structural information from mass spectra, aiding in the tentative identification of unknown impurities.[3] |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial investment due to the mass spectrometer. |
| Throughput | Can be lower due to longer run times and column re-equilibration in gradient methods. | Can offer faster analysis times for volatile compounds.[9] |
Conclusion: A Synergistic Approach to Purity Assurance
Both HPLC and GC-MS are indispensable tools for the purity assessment of 3-Azabicyclo[3.2.1]octan-8-one. They are not mutually exclusive but rather complementary techniques that, when used in concert, provide a comprehensive picture of the impurity profile. HPLC serves as a robust method for routine quality control, quantifying known and non-volatile impurities. GC-MS, on the other hand, is a powerful technique for identifying unknown volatile and semi-volatile impurities, which is crucial during process development and for ensuring the overall safety of the final drug substance.
The choice of method should be guided by a thorough understanding of the synthetic process and potential degradation pathways of 3-Azabicyclo[3.2.1]octan-8-one. A well-reasoned analytical strategy, grounded in the principles of method validation as outlined in authoritative guidelines such as ICH Q2(R1) and USP <621>, is paramount for ensuring the quality and consistency of this vital pharmaceutical intermediate.[10][11]
References
-
Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1–35. Retrieved from [Link]
-
FDA. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155–164. Retrieved from [Link]
-
Hassan, M., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6696658. Retrieved from [Link]
-
Jain, R., et al. (2014). GC-MS Technique and its Analytical Applications in Science and Technology. OMICS International. Retrieved from [Link]
-
ICH. (2023, November 1). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
-
OMICS International. (2014). GC-MS Technique and its Analytical Applications in Science and Technology. Journal of Analytical & Bioanalytical Techniques, 5(6). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
US Pharmacopeia. (2022, December 1). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]
Sources
- 1. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. fda.gov [fda.gov]
A Comparative Guide to 3-Azabicyclo[3.2.1]octan-8-one Derivatives: In Vitro and In Vivo Studies
For researchers, scientists, and professionals in drug development, the exploration of novel scaffolds is a cornerstone of innovation. The 3-azabicyclo[3.2.1]octan-8-one core, a rigid bicyclic structure, represents a compelling framework for the design of new therapeutic agents. Its constrained conformation offers the potential for high selectivity and affinity for various biological targets. This guide provides an in-depth technical comparison of 3-azabicyclo[3.2.1]octan-8-one derivatives, synthesizing data from key in vitro and in vivo studies to illuminate their therapeutic promise.
The Strategic Advantage of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane skeleton is a structural isomer of the well-known tropane (8-azabicyclo[3.2.1]octane) framework, which is the core of numerous biologically active compounds, including cocaine and atropine.[1] The repositioning of the nitrogen atom to the 3-position introduces unique structural and electronic properties, influencing how derivatives interact with biological targets. This rigid scaffold serves as a valuable starting point for creating libraries of compounds with diverse pharmacological activities. The inherent conformational restriction of the bicyclic system is a key feature in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for specific receptors or enzymes.[2]
Synthesis of the Core Scaffold: A Foundational Protocol
The synthesis of the 3-azabicyclo[3.2.1]octan-8-one core is a critical first step in the development of its derivatives. A common and effective method is the Mannich condensation reaction.
Experimental Protocol: Synthesis of N-benzyl-3-azabicyclo[3.2.1]octan-8-one
This protocol outlines a foundational synthesis, which can be adapted for various downstream modifications.
Objective: To synthesize the N-benzyl protected 3-azabicyclo[3.2.1]octan-8-one scaffold.
Materials:
-
Cyclopentanone
-
Benzylamine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone, benzylamine, and aqueous formaldehyde.
-
Acidification: Slowly add hydrochloric acid to the mixture while stirring. The acid catalyzes the Mannich reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-benzyl-3-azabicyclo[3.2.1]octan-8-one by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Causality: The Mannich reaction is a classic method for forming a β-amino carbonyl compound. In this case, it facilitates the intramolecular cyclization to form the desired bicyclic ketone. The benzyl group serves as a protecting group for the nitrogen atom, which can be removed or modified in subsequent synthetic steps.
In Vitro Evaluation: Unveiling Biological Activity
In vitro studies are fundamental for determining the biological activity and mechanism of action of novel compounds. For 3-azabicyclo[3.2.1]octan-8-one derivatives, a primary area of investigation has been their interaction with monoamine transporters.
Dopamine Transporter (DAT) Inhibition
A significant focus of research on 3-azabicyclo[3.2.1]octane derivatives has been their potential as dopamine uptake inhibitors.[1] These compounds are of interest for the development of treatments for conditions such as cocaine abuse and attention deficit hyperactivity disorder (ADHD).
| Compound | 8-Substituent | DAT Binding IC50 (nM)[1] | 5-HT Transporter Binding IC50 (nM)[1] | [3H]DA Uptake Inhibition IC50 (nM)[1] |
| 8a | α-Phenyl | 234 | >10,000 | 234 |
| 14 | β-Phenyl | 785 | >10,000 | 785 |
| Cocaine | - | 159 | 240 | 159 |
Interpretation of Data: The data reveals that the stereochemistry at the 8-position significantly influences the affinity for the dopamine transporter. The 8α-phenyl derivative (8a ) demonstrates a binding affinity comparable to that of cocaine.[1] Notably, these derivatives exhibit high selectivity for the dopamine transporter over the serotonin transporter.[1]
Objective: To determine the binding affinity of test compounds for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenates (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compounds (3-azabicyclo[3.2.1]octan-8-one derivatives)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Tissue Preparation: Prepare crude synaptosomal membranes from rat striata.
-
Assay Setup: In test tubes, combine the tissue homogenate, [³H]WIN 35,428, and varying concentrations of the test compound in the incubation buffer. For determining non-specific binding, a separate set of tubes will contain a high concentration of a known DAT inhibitor.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[1]
Causality: This competitive binding assay allows for the quantification of the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.
Antiviral Activity
The broader class of azabicyclo[3.2.1]octane derivatives has also shown promise as antiviral agents, particularly as CCR5 receptor antagonists for HIV.[3][4] While specific data for 3-azabicyclo[3.2.1]octan-8-one derivatives in this context is less prevalent in the reviewed literature, the structural similarity suggests this as a potential area for future investigation. The core scaffold can be functionalized to interact with viral entry machinery.
In Vivo Studies: From the Bench to Preclinical Models
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of drug candidates in a living organism. While the provided search results do not contain specific in vivo studies for 3-azabicyclo[3.2.1]octan-8-one derivatives, we can extrapolate the types of models that would be relevant based on their in vitro activities.
Potential In Vivo Models for Evaluation
-
Models of Cocaine Abuse: To assess the potential of DAT inhibitors, rodent models of cocaine self-administration, conditioned place preference, and locomotor activity would be employed. Efficacy would be measured by a reduction in cocaine-seeking behavior and locomotor stimulation.
-
Models of ADHD: Spontaneously hypertensive rats (SHR) are a common animal model for ADHD. The effects of 3-azabicyclo[3.2.1]octan-8-one derivatives on hyperactivity, impulsivity, and inattention would be evaluated.
-
Pharmacokinetic Studies: In these studies, the compound would be administered to animals (e.g., rats, mice) via various routes (e.g., oral, intravenous). Blood samples would be collected at different time points to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Toxicology Studies: Acute and chronic toxicology studies in animal models are necessary to determine the safety profile of the compounds and identify any potential adverse effects.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary data on 8-substituted-3-azabicyclo[3.2.1]octanes reveals an initial structure-activity relationship.[1] The orientation of the substituent at the 8-position has a marked effect on DAT binding affinity.[1]
Future research should focus on:
-
Systematic modification of substituents at various positions of the 3-azabicyclo[3.2.1]octan-8-one ring to build a comprehensive SAR.
-
Exploration of a wider range of biological targets , including other monoamine transporters, ion channels, and enzymes, given the diverse activities of related azabicyclic scaffolds.[2][5]
-
Conducting in vivo studies to validate the therapeutic potential of the most promising in vitro candidates.
-
Investigating the metabolic stability and pharmacokinetic profiles of these derivatives to optimize their drug-like properties.
Conclusion
The 3-azabicyclo[3.2.1]octan-8-one scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the realm of neuroscience. The initial findings on their activity as selective dopamine uptake inhibitors warrant further investigation.[1] Through systematic chemical modification and comprehensive biological evaluation, both in vitro and in vivo, the full therapeutic potential of this intriguing class of compounds can be unlocked. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
[6] WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents. (URL: ) [2] 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K. (URL: [Link]) [7] WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents. (URL: ) [8] Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC - NIH. (URL: [Link]) [5] Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link]) [1] Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link]) [3] Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed. (URL: [Link]) [4] Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents. (URL: ) [9] Full article: Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones - Taylor & Francis Online. (URL: [Link]) [10] The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC - PubMed Central. (URL: [Link]) [11] Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (URL: [Link]) [12] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link]) [13] Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF - ResearchGate. (URL: [Link]) [14] Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC - PubMed Central. (URL: [Link]) [15] (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications - ResearchGate. (URL: [Link]) [16] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (URL: [Link]) [17] Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (URL: [Link]) [18] and [3.2.1]-3-azabicyclic diamines - Montclair State University. (URL: [Link]) [19] Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - Semantic Scholar. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 3. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents [patents.google.com]
- 8. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 13. Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. montclair.edu [montclair.edu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
